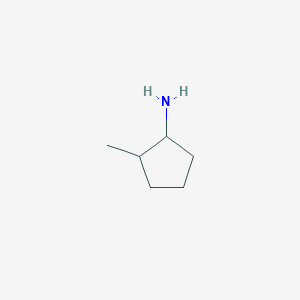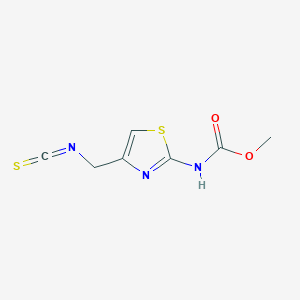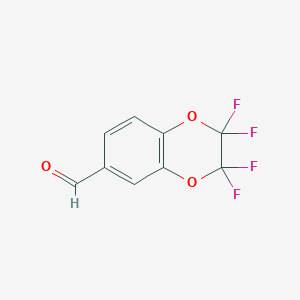![molecular formula C9H10N4O5 B122031 2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol CAS No. 140842-24-6](/img/structure/B122031.png)
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol is a compound characterized by the presence of an azido group and a nitrophenyl group attached to a polyethylene glycol (PEG) backbone. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol typically involves the modification of polyethylene glycol with azido and nitrophenyl groupsFor example, a dibenzyl-protected amine functional initiator can be used to prepare high-purity amino-PEG-alcohol, which is then modified to introduce the azido and nitrophenyl functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes and subsequent chemical modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol undergoes various types of chemical reactions, including:
Click Chemistry: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (spAAC) reactions.
Substitution Reactions: The nitrophenyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used for substitution reactions involving the nitrophenyl group.
Major Products Formed
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Substituted Nitrophenyl Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules and nanoparticles for targeted delivery and imaging.
Industry: Applied in the development of advanced materials and coatings with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol is primarily based on its ability to undergo specific chemical reactions The azido group can participate in click chemistry reactions, forming stable triazole linkagesThese reactions enable the compound to modify and interact with other molecules, facilitating its use in bioconjugation and drug delivery applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azido-2-nitrophenyl PEG: Similar in structure but may vary in the length of the PEG chain.
Polyethylene Glycol Derivatives: Various PEG derivatives with different functional groups, such as amino-PEG, carboxy-PEG, and methoxy-PEG.
Uniqueness
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol is unique due to the presence of both azido and nitrophenyl groups, which provide distinct reactivity and versatility in chemical modifications. This dual functionality allows for orthogonal bioconjugation strategies, making it a valuable tool in scientific research and industrial applications .
Propriétés
Numéro CAS |
140842-24-6 |
|---|---|
Formule moléculaire |
C9H10N4O5 |
Poids moléculaire |
254.2 g/mol |
Nom IUPAC |
2-[(4-azido-2-nitrophenoxy)methoxy]ethanol |
InChI |
InChI=1S/C9H10N4O5/c10-12-11-7-1-2-9(8(5-7)13(15)16)18-6-17-4-3-14/h1-2,5,14H,3-4,6H2 |
Clé InChI |
RCPNSRCFTZOOIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO |
Synonymes |
4-azido-2-nitrophenyl PEG 4-azido-2-nitrophenyl polyethylene glycol ANP-PEG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)
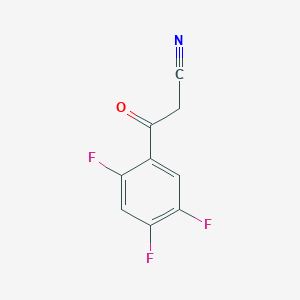
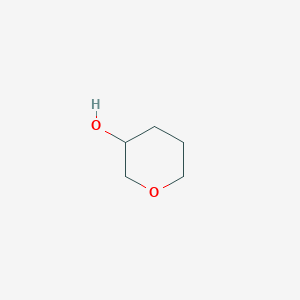
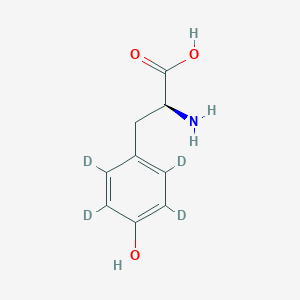
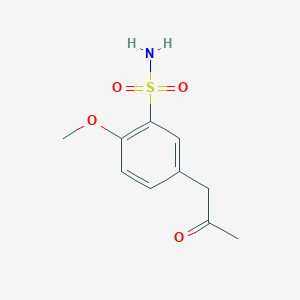
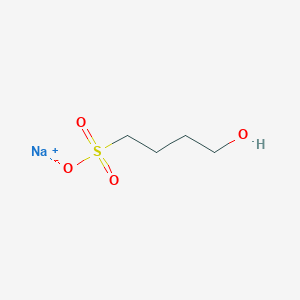
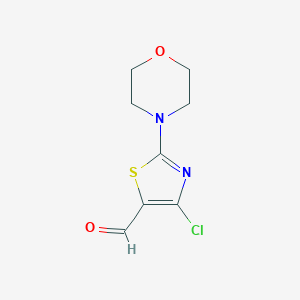
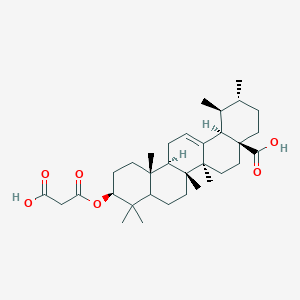
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)
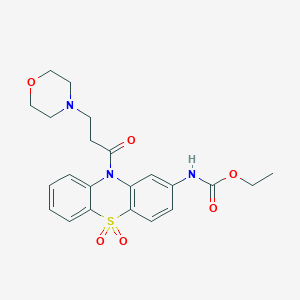
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
